

# PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PXS-5505 |           |
| Cat. No.:            | B3182187 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial design for **PXS-5505** in solid tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former standard-of-care treatments. **PXS-5505** is a first-in-class, oral, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic tumor microenvironment.[1][2] By targeting tumor fibrosis, **PXS-5505** aims to enhance the efficacy of combination therapies.[1][2]

## **Mechanism of Action: Targeting the Fibrotic Stroma**

**PXS-5505** irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting all LOX family members, **PXS-5505** aims to disrupt this fibrotic scaffolding, thereby increasing the accessibility of tumors to concomitant cancer therapies and potentially reversing the immunosuppressive environment.





Click to download full resolution via product page

PXS-5505 Mechanism of Action in the Tumor Microenvironment.

# Clinical Trial Design: PXS-5505 in Unresectable Hepatocellular Carcinoma

The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of **PXS-5505** in combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).





Click to download full resolution via product page

Workflow of the PXS-5505 NCT05109052 Clinical Trial.



## **Comparative Analysis of Clinical Trial Designs**

The following tables provide a comparative overview of the **PXS-5505** clinical trial alongside pivotal trials for the current and a former standard of care in unresectable HCC.

**Table 1: Trial Design and Patient Population** 

| Feature            | PXS-5505 + Atezolizumab/Beva cizumab (NCT05109052)                                                         | Atezolizumab +<br>Bevacizumab<br>(IMbrave150)   | Sorafenib (SHARP)                                 |
|--------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------|---------------------------------------------------|
| Phase              | Phase 1b/2                                                                                                 | Phase 3                                         | Phase 3                                           |
| Primary Indication | Unresectable or<br>Metastatic<br>Hepatocellular<br>Carcinoma                                               | Unresectable<br>Hepatocellular<br>Carcinoma     | Advanced<br>Hepatocellular<br>Carcinoma           |
| Line of Therapy    | First-line                                                                                                 | First-line                                      | First-line                                        |
| Patient Population | Systemic therapy-<br>naïve, unresectable or<br>metastatic HCC. Prior<br>locoregional therapies<br>allowed. | No prior systemic therapy for unresectable HCC. | No prior systemic<br>therapy for advanced<br>HCC. |
| Control Arm        | Historical standard of care (Atezolizumab + Bevacizumab)                                                   | Sorafenib                                       | Placebo                                           |

**Table 2: Interventions and Endpoints** 



| Feature                  | PXS-5505 +<br>Atezolizumab/Beva<br>cizumab<br>(NCT05109052)                                         | Atezolizumab +<br>Bevacizumab<br>(IMbrave150)                    | Sorafenib (SHARP)                                                  |
|--------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------|
| Investigational Arm      | PXS-5505 (dose<br>escalation) +<br>Atezolizumab (1200<br>mg q3w) +<br>Bevacizumab (15<br>mg/kg q3w) | Atezolizumab (1200<br>mg q3w) +<br>Bevacizumab (15<br>mg/kg q3w) | Sorafenib (400 mg<br>BID)                                          |
| Primary Endpoint(s)      | Phase 1b: Maximum Tolerated Dose (MTD) of PXS-5505. Phase 2: Objective Response Rate (ORR).         | Overall Survival (OS)<br>and Progression-Free<br>Survival (PFS)  | Overall Survival (OS)<br>and Time to<br>Symptomatic<br>Progression |
| Secondary<br>Endpoint(s) | ORR, PFS, OS, Duration of Response (DoR)                                                            | ORR, DoR, Time to<br>Progression (TTP)                           | Time to Progression<br>(TTP)                                       |

**Table 3: Efficacy Outcomes from Pivotal Trials** 

| Outcome                                   | Atezolizumab +<br>Bevacizumab (IMbrave150) | Sorafenib (SHARP) |
|-------------------------------------------|--------------------------------------------|-------------------|
| Median Overall Survival (OS)              | 19.2 months                                | 10.7 months       |
| Median Progression-Free<br>Survival (PFS) | 6.8 months                                 | 5.5 months (TTP)  |
| Objective Response Rate (ORR)             | 27.3%                                      | 2%                |

# **Experimental Protocols from Preclinical Studies**



The rationale for the clinical development of **PXS-5505** in solid tumors is supported by robust preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy of chemotherapy.

# Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model (as published in Nature Cancer)

- Animal Model: Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.
- Treatment Groups:
  - Vehicle control
  - Gemcitabine alone (standard-of-care chemotherapy)
  - PXS-5505 alone
  - PXS-5505 in combination with gemcitabine
- Methodology:
  - Tumor development was monitored by ultrasound imaging.
  - Once tumors reached a predetermined size, mice were randomized into treatment groups.
  - PXS-5505 was administered daily via oral gavage.
  - Gemcitabine was administered intraperitoneally according to a standard dosing schedule.
  - Tumor growth was monitored throughout the study.
  - At the study endpoint, tumors were harvested for analysis.
- Key Analyses:
  - Tumor Fibrosis: Picrosirius red staining and Second Harmonic Generation (SHG) imaging were used to quantify collagen deposition and organization.



- Tumor Stiffness: Atomic Force Microscopy (AFM) was employed to measure the mechanical stiffness of tumor tissue.
- Metastasis: Lungs and livers were harvested to assess the presence and number of metastatic lesions.
- Survival: Kaplan-Meier survival analysis was performed to compare the different treatment groups.

### **Cholangiocarcinoma (CCA) Orthotopic Mouse Model**

- Animal Model: Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA)
   established by orthotopic injection of a murine iCCA cell line.
- Treatment Groups:
  - Vehicle control
  - FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone
  - PXS-5505 alone
  - PXS-5505 in combination with FOLFOX
- Methodology:
  - Murine iCCA cells were surgically implanted into the liver of mice.
  - Tumor establishment was confirmed via imaging.
  - Mice were then randomized to the four treatment arms.
  - PXS-5505 was administered daily by oral gavage.
  - FOLFOX was administered intravenously on a cyclical schedule.
  - Tumor growth and animal survival were monitored.
- Key Analyses:



- Chemotherapeutic Penetration: High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic agents within the tumor tissue.
- Tumor Vasculature: Immunohistochemistry (IHC) for CD31 was performed to assess blood vessel density and patency.
- Immune Cell Infiltration: Flow cytometry and IHC were used to characterize the infiltration of various immune cell populations (e.g., T cells, macrophages) into the tumor microenvironment.
- Apoptosis: Cleaved caspase-3 staining was used to quantify chemotherapy-induced cancer cell death.

### Conclusion

**PXS-5505** represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of the NCT05109052 clinical trial, which combines **PXS-5505** with atezolizumab and bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The comparison with pivotal trials of established therapies for unresectable HCC highlights the potential for this combination to further improve patient outcomes in a challenging disease setting. The ongoing trial will be critical in determining the clinical benefit of this innovative approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancerworld.net [cancerworld.net]
- 2. Pharmaxis announces the publication of positive preclinical data for PXS-5505 Biotech [biotechdispatch.com.au]



 To cite this document: BenchChem. [PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182187#pxs-5505-clinical-trial-design-for-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com